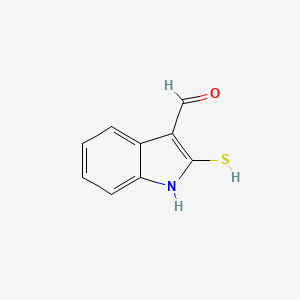
2-sulfanyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“2-sulfanyl-1H-indole-3-carbaldehyde” is a heterocyclic compound that belongs to the family of indole derivatives. It has a molecular formula of C9H7NOS and an average mass of 177.223 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a core indole structure with a sulfanyl group (–SH) and a carbaldehyde group (–CHO) attached . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Indole derivatives, including “this compound”, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including C–C and C–N coupling reactions and reductions .
Applications De Recherche Scientifique
Catalytic Applications and Synthesis
The compound "2-sulfanyl-1H-indole-3-carbaldehyde" and its derivatives are significantly explored in the realm of catalysis and synthetic organic chemistry. For instance, palladacycles designed from ligands with an indole core, including derivatives of 1H-indole-3-carbaldehyde, have shown efficacy as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. These complexes exhibit a tridentate (N, C−, N′) pincer mode, contributing to efficient catalytic processes with optimum loading of 0.001–0.01 and 1 mol% respectively, indicating a homogeneous pathway for these reactions (Singh et al., 2017).
Synthetic Routes and Chemical Transformations
The diverse reactivity of "this compound" is further exemplified in its utility in synthetic routes towards complex molecules. A notable method involves the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS), leading to the preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process showcases operational simplicity and efficiency across a variety of substrates, achieving good to excellent yields (70-99%). The mechanism suggests activation by the gold(I) catalyst and involves several steps including intramolecular addition, iododeauration, and formylation (Kothandaraman et al., 2011).
Green Chemistry and Sustainable Approaches
Moreover, indole-3-carbaldehyde, a related compound, demonstrates significance in green chemistry through its role in Knoevenagel condensation reactions. The utilization of ZnO nanoparticles as catalysts in solvent-free conditions emphasizes the environmental and economic benefits of such methodologies. This approach not only yields high reaction rates and excellent yields but also minimizes reaction times, showcasing the compound's versatility and potential for sustainable chemical synthesis (Madan, 2020).
Advanced Materials and Chemical Intermediates
The synthesis and applications of derivatives of "this compound" extend to the development of advanced materials and intermediates for further chemical transformations. For instance, the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles showcases an efficient one-pot method, highlighting the compound's utility as a precursor in cyclization reactions. Such methodologies contribute to the expansion of available indole derivatives, offering new avenues for research and application in various fields of chemistry (Kobayashi et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 2-sulfanyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
1h-indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (mcrs) to form complex molecules . These reactions are one-step, convergent, and sustainable strategies where multiple starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
Derivatives of indole-3-carbaldehyde, which include this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Result of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are essential for generating biologically active structures .
Action Environment
It is known that the synthesis of indole-3-carbaldehyde derivatives, including this compound, involves sustainable strategies that are operationally friendly, time- and cost-effective .
Analyse Biochimique
Biochemical Properties
2-sulfanyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the sulfanyl group, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, including kinases and phosphatases, influencing their phosphorylation states and activity levels .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as ATP and NADH .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the sulfanyl group to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, the binding of this compound to the active site of superoxide dismutase results in the inhibition of its activity, thereby increasing oxidative stress within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have protective effects against oxidative stress and inflammation. At high doses, this compound can induce toxic effects, including liver damage and impaired kidney function. These adverse effects are likely due to the accumulation of the compound in these organs and the subsequent disruption of normal cellular processes .
Propriétés
IUPAC Name |
2-sulfanyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZJCAUYSGPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448013 | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassicanal A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
183946-30-7, 113866-44-7 | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brassicanal A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 213 °C | |
| Record name | Brassicanal A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


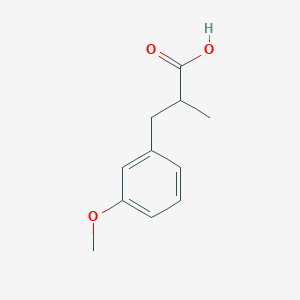
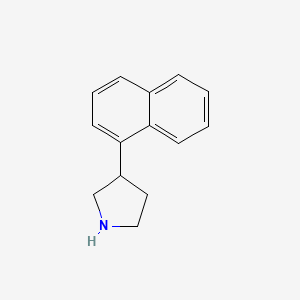

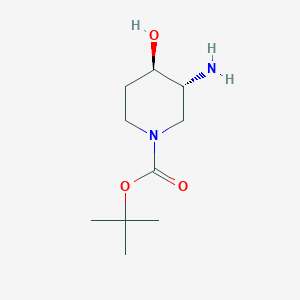
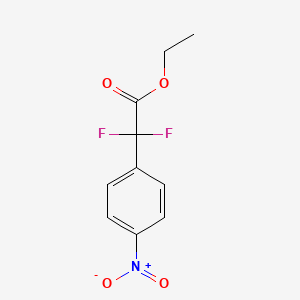
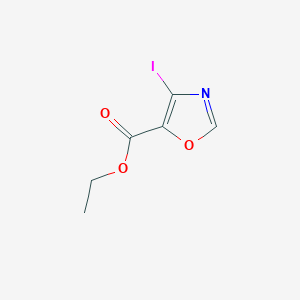
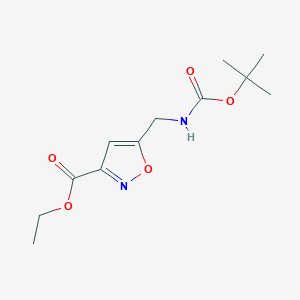
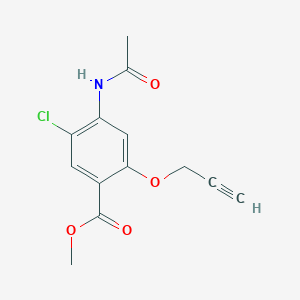
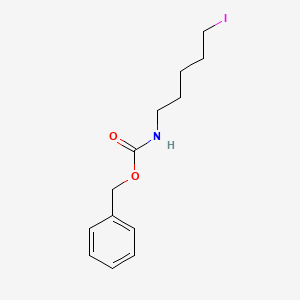

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)



